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molecular formula C7H8N2O2 B8289116 6-Methoxy-pyridine-3-carboxaldehyde oxime

6-Methoxy-pyridine-3-carboxaldehyde oxime

Cat. No. B8289116
M. Wt: 152.15 g/mol
InChI Key: VLRYZPGNPYZGSP-UHFFFAOYSA-N
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Patent
US07902227B2

Procedure details

To oxime 1c (1.25 g; 8.18 mmol) in concentrated hydrochloric acid (6.0 mL) at 0° C., was added dropwise bleach (9 mL). The reaction mixture was stirred at 0° C. for 1 h, diluted with water (20 mL) and brought to about pH=3 with saturated sodium bicarbonate. The resulting solid was collected, washed with water and dried. 2c was isolated as a white solid.
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([CH:9]=[N:10][OH:11])=[CH:5][CH:4]=1.C(=O)(O)[O-].[Na+].[ClH:17]>O>[OH:11][N:10]=[C:9]([Cl:17])[C:6]1[CH:7]=[N:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
COC1=CC=C(C=N1)C=NO
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ON=C(C=1C=NC(=CC1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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